molecular formula C9H11ClN2O B1466657 4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine CAS No. 1249488-57-0

4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine

Cat. No. B1466657
CAS RN: 1249488-57-0
M. Wt: 198.65 g/mol
InChI Key: FYSJRKGKIBKJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine” is a chemical compound. Its InChI code is 1S/C6H7ClN2O/c1-10-3-5-2-6 (7)9-4-8-5/h2,4H,3H2,1H3 .

Scientific Research Applications

Pharmaceutical Synthesis

4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its pyrimidine core is a common motif in drugs that target a wide range of diseases. For instance, pyrimidine derivatives are known to exhibit activities such as antimicrobial, antifungal, and antiviral properties . This compound can be used to synthesize novel drugs with potential therapeutic applications in treating infectious diseases.

Agricultural Chemistry

In the realm of agrochemicals, this compound could be utilized to create new pesticides or herbicides. The structural flexibility of the pyrimidine ring allows for the development of compounds that can interact with specific biological targets in pests, potentially leading to the creation of more effective and environmentally friendly agricultural chemicals .

Material Science

Pyrimidine derivatives are also explored in material science for their electronic properties4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine could serve as a precursor for materials that exhibit semiconducting or photovoltaic properties, contributing to the advancement of organic electronics .

Chemical Synthesis

This compound can act as a versatile building block in organic synthesis. Its reactive chloro and methoxymethyl groups make it suitable for further functionalization, allowing chemists to construct complex molecules for various applications, including the development of new catalysts or synthetic methodologies .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic techniques or mass spectrometry. These applications would be essential for the qualitative and quantitative analysis of complex mixtures, aiding in the identification of unknown substances .

Biochemical Research

The pyrimidine ring is a fundamental component of nucleic acids. As such, 4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine could be employed in the study of DNA or RNA synthesis and repair mechanisms, providing insights into genetic diseases and potential treatments .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-13-5-7-4-8(10)12-9(11-7)6-2-3-6/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSJRKGKIBKJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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